molecular formula C12H14N2O4S B2934956 5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic Acid CAS No. 1235474-26-6

5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic Acid

Cat. No.: B2934956
CAS No.: 1235474-26-6
M. Wt: 282.31
InChI Key: ULQSRNKILRDFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H14N2O4S and its molecular weight is 282.31. The purity is usually 95%.
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Properties

IUPAC Name

4-cyano-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-6-7(5-13)9(19-8(6)10(15)16)14-11(17)18-12(2,3)4/h1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSRNKILRDFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound prepared in Example 221 (0.200 g) was suspended in methanol (10 mL) and aqueous sodium hydroxide solution (2 mol/L; 3.375 mL) was added and the reaction mixture stirred at 50° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to afford a solid, which was dissolved in water, acidified to pH 1 and filtered to furnish the title compound (0.177 g) with the following physical properties.
Name
compound
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3.375 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.